molecular formula C20H24N2O4S B11001967 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide

Cat. No.: B11001967
M. Wt: 388.5 g/mol
InChI Key: VNPWTBYNSUZIDW-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropane ring, a pyrrole ring, and a methoxyphenyl sulfonyl group.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]cyclopropanecarboxamide

InChI

InChI=1S/C20H24N2O4S/c1-5-12-22-14(3)13(2)18(19(22)21-20(23)15-6-7-15)27(24,25)17-10-8-16(26-4)9-11-17/h5,8-11,15H,1,6-7,12H2,2-4H3,(H,21,23)

InChI Key

VNPWTBYNSUZIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3CC3)CC=C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a sulfonyl chloride derivative.

    Formation of the Cyclopropane Ring: The cyclopropane ring can be introduced through a cyclopropanation reaction using a diazo compound.

    Final Coupling: The final step involves coupling the cyclopropane derivative with the pyrrole derivative to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl sulfonyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide can be compared with similar compounds such as:

Biological Activity

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}cyclopropanecarboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C23H24N2O4S
Molecular Weight 424.5 g/mol
CAS Number 951973-87-8
IUPAC Name This compound

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:
The compound may inhibit enzymes that are crucial in various metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase, which is significant in treating neurodegenerative diseases.

2. Receptor Interaction:
It might interact with specific cellular receptors, altering signal transduction pathways that are pivotal in disease progression.

3. Gene Expression Modulation:
The compound may influence gene expression related to inflammatory responses and cancer pathways, potentially leading to therapeutic effects in these areas.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, a related compound was tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth at concentrations as low as 1 mM .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro studies. It has been found to induce apoptosis in cancer cell lines by modulating the expression of key regulatory proteins involved in cell cycle progression and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been noted, particularly through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .

Case Studies

Case Study 1: Antibacterial Efficacy
In a study conducted by Iqbal et al., a series of synthesized compounds were evaluated for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds with similar structural motifs to this compound exhibited moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis .

Case Study 2: Anticancer Properties
Research published in the Brazilian Journal of Pharmaceutical Sciences highlighted the anticancer properties of compounds related to this structure. The study found that these compounds could effectively inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents .

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